molecular formula C19H32O4 B1221547 (+)-Protolichesterinic acid CAS No. 493-46-9

(+)-Protolichesterinic acid

Cat. No.: B1221547
CAS No.: 493-46-9
M. Wt: 324.5 g/mol
InChI Key: WZYZDHVPSZCEEP-DLBZAZTESA-N
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Description

(+)-Protolichesterinic acid (CAS 1448-96-0) is a biologically active aliphatic γ-lactone compound naturally found in lichen species such as Cetraria islandica and Usnea albopunctata . This enantiomer exhibits diverse mechanisms of action, making it a valuable tool for investigating multiple biochemical pathways. In cancer research, this compound demonstrates potent anti-proliferative effects against various human cancer cell lines, including prostate cancer (DU-145 and LNCaP), breast cancer (T-47D), and pancreatic cancer (AsPC-1) . Its anti-proliferative activity is mediated through disruption of mitochondrial function, reducing oxidative phosphorylation while enhancing glycolysis, and induction of apoptotic cell death . The compound also modulates cellular metabolism through the mercapturic pathway, forming glutathione conjugates that stimulate increased glutathione synthesis, thereby influencing cellular redox balance without significantly increasing reactive oxygen species . In prostate cancer models, apoptosis induction correlates with inhibition of Hsp70 expression, suggesting this heat shock protein as a potential molecular target . The compound exhibits broad-spectrum antimicrobial properties, demonstrating particularly potent activity against Candida tropicalis (MIC: 2 μg/mL) and other fungal pathogens . Its antifungal mechanism involves induction of mitochondrial dysfunction, increased reactive oxygen species production, and apoptosis-like cell death in Candida species . Additional research applications include selective inhibition of 5-lipoxygenase with potential implications for inflammatory pathway studies , and suppression of hyphal formation in Candida albicans , potentially reversing fungal drug resistance . As a naturally derived chemical tool, this compound provides researchers with a multi-target compound for investigating cancer metabolism, mitochondrial function, microbial pathogenesis, and inflammatory pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYZDHVPSZCEEP-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154975
Record name (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-46-9
Record name (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-46-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
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Isolation and Purification Methodologies for Research Applications

Extraction Techniques from Lichen Biomass for Analytical and Preparative Scale

The initial step in obtaining (+)-Protolichesterinic acid involves its extraction from the thalli of lichens, most notably species such as Cetraria islandica (Iceland moss) and Usnea albopunctata. wikipedia.orgnih.govnih.gov The choice of extraction method and solvent is critical for maximizing the yield and minimizing the co-extraction of impurities.

For both analytical and preparative scales, solvent extraction is the universally adopted method. A common and effective technique is Soxhlet extraction, a continuous process that efficiently removes soluble compounds from the solid lichen material. wikipedia.orgnih.govthieme-connect.com Petroleum ether is a frequently used solvent in this process, valued for its selectivity towards lipophilic compounds like paraconic acids. wikipedia.orgthieme-connect.com Following extraction, the crude extract is often concentrated, which can lead to the crystallization of the paraconic acid mixture. wikipedia.orgthieme-connect.com

Alternative solvent systems, such as a mixture of acetone (B3395972) and methanol (B129727) (1:1), have also been successfully employed in Soxhlet apparatus for this purpose. nih.gov Maceration, which involves soaking the lichen biomass in a solvent like methanol with periodic agitation, is another viable, albeit potentially less exhaustive, method. researchgate.net These initial extracts contain not only this compound but also a variety of other secondary metabolites, including other paraconic acids like lichesterinic acid, which necessitates further advanced purification strategies. thieme-connect.comresearchgate.net

Extraction TechniqueTypical Solvent(s)Lichen Source ExampleScaleKey Outcome
Soxhlet ExtractionPetroleum EtherCetraria islandicaPreparativeCrude extract rich in a mixture of paraconic acids. wikipedia.orgthieme-connect.com
Soxhlet ExtractionAcetone:Methanol (1:1)Usnea albopunctataPreparativeFiltered and concentrated final extract. nih.gov
MacerationMethanolParmeliaceae speciesAnalytical/PreparativeCrude methanol extract. researchgate.net

Advanced Chromatographic Separation Strategies

Due to the structural similarity of paraconic acids, separating this compound requires multi-step chromatographic protocols that exploit subtle differences in molecular size, polarity, and partitioning behavior. researchgate.netnih.gov

Sephadex LH-20 Column Chromatography: A crucial step in the purification cascade is size-exclusion chromatography (SEC) using Sephadex LH-20. wikipedia.orgresearchgate.netnih.gov Sephadex LH-20 is a resin made from hydroxypropylated, cross-linked dextran, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comprep-hplc.com This dual nature allows it to function not only by molecular sizing but also through partition chromatography, making it highly effective for separating natural products in organic solvents. cytivalifesciences.comprep-hplc.com In the context of this compound isolation, a column packed with Sephadex LH-20 is typically eluted with a solvent system like dichloromethane-acetone. wikipedia.org This step effectively separates the mixture of paraconic acids from other classes of lichen compounds and can enrich fractions based on molecular weight, grouping isobaric compounds together. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): For final polishing and isolation of highly pure this compound, preparative HPLC is often employed. skemman.isnih.gov This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, providing high resolution and separation efficiency. A common setup involves a reversed-phase C18 column. skemman.is Elution is performed with a mobile phase such as a mixture of acetonitrile (B52724), water, and an acid modifier like formic acid or trifluoroacetic acid (TFA), often in a gradient mode where the solvent composition changes over time. skemman.isnih.gov This method has been successfully used to isolate the pure compound with a purity suitable for rigorous biological testing. nih.gov

Chromatography TypeStationary PhaseTypical Mobile PhasePurpose in Workflow
Size-Exclusion ChromatographySephadex LH-20Dichloromethane-AcetoneInitial purification and fractionation of crude extract. wikipedia.orgresearchgate.net
Preparative HPLCReversed-Phase C18Acetonitrile/Water/Formic AcidFinal purification to achieve high-purity compound. skemman.isnih.gov

Centrifugal Partition Chromatography (CPC): Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatography technique that has proven highly effective for the final purification stage of this compound. researchgate.netnih.govresearchgate.net CPC avoids the use of a solid stationary phase, instead relying on a biphasic liquid system where one liquid is held stationary by a strong centrifugal field while the other (mobile) phase is pumped through it. researchgate.netwikipedia.org This eliminates the risk of irreversible sample adsorption and potential degradation on a solid support, leading to high recovery rates. d-nb.info

For the separation of this compound from its close isomer, lichesterinic acid, a two-phase solvent system such as n-heptane, ethyl acetate (B1210297), and acetonitrile is used. wikipedia.org This method can achieve final purities exceeding 95% with recoveries greater than 50%. researchgate.netnih.gov While CPC is exceptionally powerful for separating closely related isomers, achieving enantiomeric enrichment or separation of enantiomers often requires a modified approach, such as the addition of a chiral selector to the biphasic solvent system, a strategy employed in pH-zone-refining CCC for other types of chiral molecules. news-medical.netnih.gov

Countercurrent chromatography (CCC), the broader class of techniques to which CPC belongs, offers a versatile platform for separating complex natural product mixtures based on the differential partitioning of components between two immiscible liquid phases. wikipedia.orgmdpi.com

Preparative Liquid Chromatography (e.g., Sephadex LH20, HPLC)

Methodologies for Purity Assessment and Enantiomeric Excess Determination

Verifying the purity and confirming the enantiomeric configuration of the isolated this compound are critical final steps.

Purity Assessment: The purity of the final product is typically assessed using analytical high-performance liquid chromatography (HPLC) coupled with a detector. nih.gov A validated method uses a reversed-phase column (e.g., LiChrosorb RP-8) with UV detection, which can provide accurate quantitative analysis. wikipedia.org Purity levels exceeding 98-99% have been reported using this approach. wikipedia.orgnih.gov Due to the weak UV absorption of some paraconic acids, an Evaporative Light-Scattering Detector (LC-ELSD) can be used as an alternative for more reliable detection. researchgate.netd-nb.info The definitive structural confirmation and purity verification are achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govgoettingen-research-online.de

Enantiomeric Excess (ee) Determination: Determining the enantiomeric excess ensures that the isolated compound is indeed the desired (+)-enantiomer.

Optical Rotation: A fundamental method is the measurement of specific rotation. The (+)-enantiomer of protolichesterinic acid exhibits a positive optical rotation value, for instance, [α]D +12° when measured in chloroform. wikipedia.org

Chiral HPLC: This technique uses a chiral stationary phase to physically separate the enantiomers, allowing for their quantification and the calculation of the enantiomeric excess. researchgate.net

NMR with Chiral Shift Reagents: The enantiomeric excess can also be determined using ¹H NMR spectroscopy in the presence of a chiral lanthanide shift reagent. researchgate.net This reagent complexes with the enantiomers differently, causing distinct chemical shifts in their respective NMR signals, which can then be integrated to determine their ratio. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an inherently chiral technique. nih.gov The CD spectrum of one enantiomer is the mirror image of the other, allowing for the determination of enantiomeric excess and absolute configuration, sometimes with the aid of a sensor or host molecule. nih.govrsc.org

Biosynthetic Pathways of + Protolichesterinic Acid

Elucidation of Precursor Incorporation and Metabolic Fates

The biosynthesis of (+)-protolichesterinic acid is a testament to the intricate metabolic machinery of lichens. Early investigations laid the groundwork for understanding its origins, pointing to a combination of fatty acid and citric acid cycle precursors.

Acetate (B1210297) Units as the Backbone:

A significant portion of the this compound molecule is derived from the head-to-tail linkage of acetate units. wikipedia.org Isotopic labeling studies using [1-¹⁴C]acetate have been instrumental in confirming this pathway. rsc.org These experiments demonstrated that sixteen of the carbon atoms in the protolichesterinic acid structure originate from acetate. wikipedia.org This finding aligns with the general understanding of fatty acid biosynthesis, where acetyl-CoA serves as the fundamental two-carbon donor.

The Role of Pyruvate (B1213749) Derivatives:

While acetate forms the long aliphatic chain, the remaining carbon atoms, particularly those involved in the lactone ring and its immediate substituents, have a different origin. Research indicates that a C3 or C4 fragment derived from pyruvate or a related precursor from the glycolytic pathway condenses with the fatty acid derivative. wikipedia.org This suggests a crucial link between glycolysis and the biosynthesis of this complex molecule. The incorporation of these pyruvate-derived units is a key step in forming the characteristic γ-lactone structure of paraconic acids.

Investigating Succinic Acid Incorporation:

The role of succinic acid, a key intermediate in the citric acid cycle, has also been explored. Studies using [1,4-¹⁴C₂]succinic acid were conducted to test the hypothesis that aliphatic lichen acids share common precursors with the citric acid and fatty acid cycles. rsc.org However, the incorporation of succinate (B1194679) into protolichesterinic acid was found to be extremely low. wikipedia.orgrsc.org This suggests that while related to these central metabolic cycles, the direct incorporation of succinate is not a major route for its biosynthesis. rsc.org Interestingly, these studies also revealed seasonal variations in the biosynthetic activity, with the pathway appearing to be inoperative during the winter months. rsc.org

Metabolic Flux and Pathway Significance:

It is important to note that the biosynthesis of this compound represents a minor metabolic pathway within Cetraria islandica. wikipedia.orgrsc.org The compound is produced in very small quantities, approximately 0.1% of the whole lichen. wikipedia.org The extremely low levels of incorporation of radiolabeled precursors, around 0.004%, further underscore that this is not a high-flux pathway. wikipedia.org

PrecursorRole in BiosynthesisSupporting Evidence
AcetateForms the 16-carbon aliphatic chain through head-to-tail linkage.Isotopic labeling with [1-¹⁴C]acetate. wikipedia.orgrsc.org
Pyruvate DerivativesProvide a C3 or C4 fragment for the formation of the γ-lactone ring.Condensation with a fatty acid derivative. wikipedia.org
Succinic AcidInvestigated as a potential precursor from the citric acid cycle.Extremely low incorporation observed with [1,4-¹⁴C₂]succinic acid. wikipedia.orgrsc.org

Enzymatic Steps and Catalytic Mechanisms in Cetraria islandica

While the precursor molecules for this compound have been identified, the specific enzymatic machinery and catalytic mechanisms within Cetraria islandica are less well-defined. However, based on the known biosynthetic pathway of related compounds and general biochemical principles, a putative sequence of enzymatic reactions can be inferred.

The biosynthesis is thought to involve a series of enzymatic steps, likely catalyzed by a suite of enzymes including fatty acid synthases, acyl-CoA synthetases, and enzymes responsible for the condensation and cyclization reactions. The initial steps would involve the creation of the long-chain fatty acid derivative from acetate units, a process well-understood in primary metabolism.

The key and more unique steps involve the condensation of this fatty acid derivative with the pyruvate-derived C3 or C4 unit. This is followed by a cyclization reaction to form the characteristic γ-butyrolactone ring structure of paraconic acids. The final steps would likely involve modifications such as the introduction of the exocyclic methylene (B1212753) group.

One of the enzymes that has been studied in relation to protolichesterinic acid's biological activity is 5-lipoxygenase (5-LO). jddtonline.inforesearchgate.net While this is in the context of its inhibitory effects, it highlights the interaction of this lichen acid with enzymes involved in lipid metabolism. jddtonline.info Further research is needed to isolate and characterize the specific enzymes responsible for each step of the biosynthetic pathway in Cetraria islandica.

Comparative Analysis with Related Paraconic Acid Biosyntheses

This compound belongs to the family of paraconic acids, a group of γ-butyrolactone derivatives found in various fungi and lichens. nih.gov Comparing its biosynthesis to that of other paraconic acids reveals common strategies and interesting variations.

Common Structural Core and Precursors:

Paraconic acids share a common γ-butyrolactone skeleton with a carboxylic acid group at the C-3 position and an alkyl substituent at the C-5 position. nih.gov This structural similarity points to a conserved biosynthetic origin, primarily from fatty acid and citric acid cycle intermediates. The general strategy involves the condensation of a fatty acid derivative with a small dicarboxylic acid or a related molecule.

Variations in the Biosynthetic Pathway:

While the general framework is similar, the specific precursors and enzymatic steps can vary, leading to the diversity of paraconic acid structures. For example, the length and saturation of the alkyl side chain can differ, as can the substituents on the lactone ring.

Some fungi produce itaconic acid and its derivatives, which also feature a γ-lactone ring. researchgate.net The biosynthesis of these compounds may share some enzymatic logic with that of protolichesterinic acid, particularly in the formation of the lactone ring.

The study of the biosynthesis of other lichen acids, such as lichesterinic acid, which often co-occurs with protolichesterinic acid, can also provide valuable insights. nih.govd-nb.info Comparative genomic and transcriptomic studies of different lichen species could help to identify the gene clusters responsible for paraconic acid biosynthesis and elucidate the evolutionary relationships between these pathways.

Chemical Synthesis Strategies for + Protolichesterinic Acid and Analogs

Early Total Synthesis Approaches (e.g., dl-Protolichesterinic Acid)

The initial forays into the synthesis of protolichesterinic acid successfully constructed the core molecular framework but did not control the stereochemistry, resulting in a racemic mixture (a 50:50 mixture of both enantiomers), denoted as dl-protolichesterinic acid.

The first total synthesis of dl-protolichesterinic acid was achieved in 1958 by Eugene van Tamelen and Shirley Bach. wikipedia.orgacs.org Their approach established the fundamental connectivity of the molecule through a four-step sequence. wikipedia.orgacs.org The synthesis commenced with the conversion of methyl 2-hexadecenoate into methyl 3-tridecylglycidate. acs.org This was followed by the ring-opening of the glycidic ester with the anion of dimethyl malonate, which formed the γ-butyrolactone core. acs.org The resulting lactonic diester was then converted to the monopotassium salt of the corresponding diacid. acs.org The final step involved an α-methylenation reaction, treating the salt with formaldehyde (B43269) and diethylamine (B46881) to furnish dl-protolichesterinic acid. wikipedia.orgacs.org

Another early synthesis was reported in 1969, which employed a Reformatsky reaction between methyl bromomesaconate and tetradecanal, affording racemic protolichesterinic acid in a 20% yield. acs.org

Early Synthesis Summary
Researchers van Tamelen & Bach (1958)
Key Reaction α-methylenation of a lactonic diacid salt
Product dl-Protolichesterinic Acid
Number of Steps 4
Reference wikipedia.orgacs.org
Researchers Löffler, et al. (1969)
Key Reaction Reformatsky reaction
Product dl-Protolichesterinic Acid
Yield 20%
Reference acs.org

Stereoselective and Diastereoselective Total Syntheses

Subsequent research focused on controlling the three-dimensional arrangement of atoms (stereochemistry) to selectively produce the naturally occurring (+)-enantiomer or its mirror image, (-)-enantiomer.

A highly effective strategy for controlling stereochemistry in the synthesis of (+)-protolichesterinic acid involves the Johnson–Claisen rearrangement. wikipedia.orgacs.org This powerful carbon-carbon bond-forming reaction is a acs.orgacs.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester with excellent stereocontrol, typically proceeding through a chair-like transition state. jk-sci.comnumberanalytics.com

The first synthesis of (-)-protolichesterinic acid, the enantiomer of the natural product, was described in 1993 by Murta, de Azevedo, and Greene. acs.org This work was crucial as it definitively established the absolute stereochemistry of the natural product as (2S,3R). acs.org

Radical reactions offer an alternative and powerful method for constructing the core tetrahydrofuran (B95107) ring of protolichesterinic acid. In 1998, Mandal, Maiti, and Roy reported a stereoselective synthesis of (±)-protolichesterinic acid using a radical cyclization of an epoxide. wikipedia.orgacs.org

This methodology employs bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl), a transition-metal radical source, to initiate the reaction. wikipedia.orgacs.org The Cp₂TiCl reagent, generated in situ from titanocene (B72419) dichloride (Cp₂TiCl₂) and zinc dust, promotes the homolytic cleavage of a C-O bond in the starting epoxide. The resulting radical undergoes a cyclization reaction to form the key substituted tetrahydrofuran intermediate. wikipedia.orgacs.org The synthetic sequence comprised epoxide cyclization, functional group protection, formation of the lactone, and a final Jones oxidation, which proceeded with an 80% yield. wikipedia.org The same research group later extended this methodology to achieve the enantioselective synthesis of (−)-protolichesterinic acid, starting from the chiral building block D-mannitol. researchgate.net

Stereoselective Synthesis Summary
Key Strategy Orthoester Johnson–Claisen Rearrangement[2+2] CycloadditionRadical Epoxide Cyclization
Researchers Fernandes, et al. (2012)Murta, de Azevedo, & Greene (1993)Mandal, Maiti, & Roy (1998)
Target This compound(-)-Protolichesterinic acid(±)-Protolichesterinic acid
Key Outcome 10 steps, 16.4% overall yield11 steps, 17% overall yield; established absolute stereochemistryStereoselective formation of tetrahydrofuran core
Reference wikipedia.orgacs.orgresearchgate.net wikipedia.orgacs.org wikipedia.orgacs.org

2+2 Cycloaddition Strategies for Absolute Stereochemistry Assignment

Modern Catalytic Methodologies in Synthesis

More recent synthetic efforts have focused on developing environmentally benign and highly efficient methods using catalysis.

In 2014, a novel and more sustainable approach to the synthesis of racemic protolichesterinic acid was introduced by Zeller, Riener, and Nicewicz. wikipedia.orgacs.org Their strategy is centered on a polar radical crossover cycloaddition (PRCC) reaction, which is driven by visible-light photoredox catalysis. acs.orgnih.govprinceton.edu

This method allows for the direct synthesis of the γ-butyrolactone core from simple alkene and unsaturated acid starting materials under mild conditions. acs.orgresearchgate.net The catalytic system utilizes an acridinium-based organic photooxidant, which becomes highly oxidizing upon excitation by 450 nm blue LEDs. wikipedia.orgacs.org The proposed mechanism begins with the excited photocatalyst oxidizing the alkene to an electrophilic alkene cation radical. acs.orgresearchgate.net The unsaturated carboxylic acid then acts as a nucleophile, adding to this radical cation. The resulting intermediate undergoes a 5-exo-trig radical cyclization, followed by a hydrogen atom transfer, to yield the desired γ-butyrolactone product. acs.orgresearchgate.net This diastereoselective synthesis highlights the power of photoredox catalysis to enable new and efficient reaction pathways. wikipedia.orgprinceton.edu

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Suzuki–Miyaura)

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex natural products. mdpi.comacademie-sciences.frresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net Key advantages of this method include its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov

In the context of this compound synthesis, a notable protecting-group-free approach utilized a palladium-catalyzed Suzuki–Miyaura coupling. wikipedia.orgrsc.org This strategy involved installing a phenyl group as a masked carboxylic acid, which was later oxidized. rsc.org The catalytic cycle for this reaction generally proceeds through oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comnih.gov

Reactants Catalyst System Key Transformation Reference
Aryl halide, Organoboron compoundPalladium catalyst (e.g., Pd(OAc)2), Base (e.g., K3PO4)C-C bond formation nih.govwikipedia.orgrsc.org

This table summarizes the general components of a Suzuki-Miyaura coupling reaction.

Tungsten-π-Allyl Complex-Mediated Synthesis

An alternative transition metal-catalyzed approach involves the use of tungsten-π-allyl complexes. This methodology has been successfully applied to the total synthesis of racemic protolichesterinic acid. capes.gov.brxmu.edu.cn The key step in this synthetic route is the reaction mediated by the tungsten-π-allyl complex, which allows for the construction of the core lactone structure. capes.gov.brresearchgate.net This strategy has proven effective for the synthesis of various natural bislactones and trisubstituted γ-lactones. researchgate.netacs.org Starting from readily available chloropropargyl derivatives, the synthesis of (±)-protolichesterinic acid was accomplished in four steps. capes.gov.brresearchgate.net

Starting Material Key Reagent Number of Steps Product Reference
Chloropropargyl derivativesTungsten-π-allyl complex4(±)-Protolichesterinic acid capes.gov.brresearchgate.net

This table highlights the key features of the tungsten-π-allyl complex-mediated synthesis of racemic protolichesterinic acid.

Protecting-Group-Free Synthetic Routes

Another protecting-group-free synthesis of Hagen's gland lactones, which shares structural similarities with paraconic acids, relies on a one-pot conversion of D-glucono-δ-lactone to a β-hydroxy-γ-vinyl-γ-lactone intermediate. acs.org This demonstrates the broader applicability of protecting-group-free strategies in the synthesis of related natural products.

Key Reactions Starting Material Class Target Molecules Overall Yield for this compound Reference
Pd-catalyzed Suzuki–Miyaura coupling, Ru-catalyzed Sharpless oxidationChiral building blocksParaconic acids (including this compound)9.5% wikipedia.orgrsc.orgrsc.org

This table outlines the key aspects of the protecting-group-free synthesis of this compound.

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization is a crucial strategy for creating structural analogs of natural products to explore structure-activity relationships and develop new therapeutic agents. nih.govdiva-portal.org In the context of paraconic acids, derivatization can be employed to modify the core structure and generate a library of related compounds. researchgate.net These modifications can involve altering the alkyl side chain, the substituent at the C-4 position of the γ-butyrolactone ring, or the carboxylic acid group. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Profiles and Target Engagement

(+)-Protolichesterinic acid has been identified as an inhibitor of several key enzymes, suggesting its potential as a therapeutic agent in various diseases. Its mechanisms of inhibition are multifaceted, involving different types of interactions with its enzymatic targets.

This compound has demonstrated inhibitory effects against members of the lipoxygenase (LOX) family, specifically 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) nih.govmdpi.com. These enzymes are crucial mediators in the biosynthesis of leukotrienes and other lipid signaling molecules that play a significant role in inflammation. The inhibitory action of this compound on 5-LOX has been shown to be selective, with minimal impact on cyclooxygenase activity nih.gov. While the compound is a known inhibitor of both 5-LOX and 12-LOX, some research suggests that its anti-proliferative effects on cancer cells may not be solely mediated by this inhibition nih.gov. Further investigations into the precise molecular interactions are ongoing to fully elucidate the mechanism.

In the context of antiviral research, this compound has been identified as an inhibitor of the DNA polymerase activity of the human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) nih.gov. This enzyme is critical for the replication of the virus. Kinetic studies have revealed that this compound acts as a mixed-type competitive inhibitor with respect to the template-primer and a noncompetitive inhibitor concerning the deoxynucleoside triphosphate (dNTP) substrate. This suggests that the compound binds to the HIV-1 RT enzyme at a site distinct from the dNTP binding site, thereby impeding its function through a mechanism of nonspecific binding. The IC50 value for this inhibition has been reported to be 24 microM.

The structural similarity of this compound to known inhibitors of fatty acid synthase (FASN) has prompted investigations into its effects on this enzyme skemman.is. FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells. Studies have indicated that this compound can inhibit FASN activity in breast cancer cells that overexpress the enzyme. This inhibition is thought to lead to secondary effects on major signaling pathways, such as the downregulation of HER2 expression and the inhibition of the ERK1/2 and AKT pathways skemman.is. This suggests that the primary effect of this compound in this context is the inhibition of FASN, which in turn triggers a cascade of cellular responses.

Inhibition of DNA Polymerase Activity of HIV-1 Reverse Transcriptase

Antimicrobial Mechanisms of Action

This compound exhibits potent antimicrobial activity against a wide array of pathogenic bacteria and fungi. Its mechanisms of action are varied and often target fundamental cellular processes in these microorganisms, leading to growth inhibition and cell death.

This compound has demonstrated significant antibacterial activity against several clinically relevant pathogens. Its effectiveness is highlighted by its low minimum inhibitory concentrations (MICs) against these bacteria.

The compound shows strong antibacterial effects against Klebsiella pneumoniae and Vibrio cholerae, with reported MIC values of 0.25 µg/mL and 0.5 µg/mL, respectively. This potency is notable as it has been shown to exceed that of the conventional antibiotic ciprofloxacin (B1669076) in some studies researchgate.net. It is also active against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections researchgate.net. The proposed mechanism for its antibacterial action, particularly in Gram-positive bacteria like MRSA, is thought to involve the disruption of membrane integrity researchgate.net.

In the case of Helicobacter pylori, the bacterium associated with gastric ulcers, this compound has an MIC range of 16 to 64 µg/mL asm.orgnih.gov. The inhibitory activity is not dependent on a lowering of pH, as the sodium salt of the acid is equally effective asm.org. While the precise molecular mechanism against H. pylori is still under investigation, its ability to suppress the in vitro growth of this pathogen is well-documented asm.orgnih.gov.

Antibacterial Activity of this compound

PathogenReported MICReference
Klebsiella pneumoniae0.25 µg/mL researchgate.net
Vibrio cholerae0.5 µg/mL researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA)Active (specific MICs vary) researchgate.net
Helicobacter pylori16-64 µg/mL asm.orgnih.gov

The antifungal properties of this compound are particularly well-documented against various fungal species. The mechanisms often involve the disruption of cellular integrity and vital metabolic processes.

Against Candida tropicalis, a significant opportunistic fungal pathogen, this compound exhibits potent antifungal activity with a MIC value of 2 µg/mL researchgate.netnih.gov. Detailed mechanistic studies have revealed that its mode of action involves inducing the accumulation of intracellular reactive oxygen species (ROS) researchgate.netnih.govnih.gov. This oxidative stress leads to mitochondrial dysfunction and damage to the cell membrane, ultimately triggering apoptosis, or programmed cell death, in the fungal cells researchgate.netnih.govnih.gov.

Significant antifungal activity has also been recorded against the dermatophyte Trichophyton rubrum, the causative agent of many superficial fungal infections. The reported MIC value against T. rubrum is 0.12 µg/mL, which is notably more potent than the standard antifungal agent amphotericin B in some comparisons researchgate.net. The proposed mechanism of action against T. rubrum and Aspergillus species is the disturbance of membrane permeability, a common mode of action for fatty acids researchgate.net. This disruption of the cell membrane leads to a loss of cellular integrity and subsequent cell death.

Antifungal Activity of this compound

Fungal PathogenReported MICProposed Mechanism of ActionReference
Candida tropicalis2 µg/mLInduction of ROS, mitochondrial dysfunction, apoptosis researchgate.netnih.gov
Trichophyton rubrum0.12 µg/mLDisturbance of membrane permeability researchgate.netresearchgate.net
Aspergillus flavusPotent activityDisturbance of membrane permeability researchgate.net

Induction of Reactive Oxygen Species (ROS) Production and Mitochondrial Dysfunction in Fungi

This compound has been shown to induce the production of reactive oxygen species (ROS) in fungi, a key factor contributing to its antifungal activity. nih.govnih.govwormbase.org Studies on Candida tropicalis have demonstrated that exposure to this lichen compound leads to a significant increase in intracellular ROS levels. nih.govnih.govwormbase.org This surge in ROS is linked to the dysfunction of mitochondria, the primary site of cellular respiration and a major source of endogenous ROS. nih.govnih.govwormbase.orgfrontiersin.org The accumulation of ROS can cause oxidative damage to vital cellular components such as nucleic acids, proteins, and lipids, ultimately leading to cell death. mdpi.com The mechanism involves the disruption of mitochondrial function, which in turn enhances ROS production, creating a detrimental cycle for the fungal cell. nih.govnih.gov This process of ROS-induced ROS release (RIRR) from the mitochondria can amplify the initial oxidative stress, leading to the collapse of mitochondrial membrane potential and compromised cellular bioenergetics. nih.gov

Modulation of Cell Membrane Integrity and Ion Homeostasis (e.g., K+ release, Ca2+ signaling)

The antifungal action of this compound also involves the disruption of fungal cell membrane integrity and the dysregulation of ion homeostasis. nih.govresearchgate.net Damage to the cell membrane has been confirmed by the influx of propidium (B1200493) iodide, a fluorescent molecule that can only enter cells with compromised membranes. nih.govresearchgate.net This membrane damage is further evidenced by the release of potassium ions (K+) from the fungal cells upon treatment with the compound. nih.govresearchgate.net

Furthermore, this compound has been observed to trigger calcium ion (Ca2+) signaling in fungal cells. nih.govresearchgate.net The disruption of Ca2+ homeostasis, along with the increased production of ROS, contributes to mitochondrial damage and the initiation of apoptosis. mdpi.com The fungal plasma membrane, rich in ergosterol, is a critical structure for maintaining cellular integrity and function, and its disruption is a key aspect of the compound's antifungal mechanism. ulb.ac.be The maintenance of ion gradients and membrane potential is crucial for fungal survival, and the perturbation of these by this compound represents a significant mode of its action. nih.govnih.gov

Apoptosis Induction in Fungal Cells

A significant mechanism underlying the antifungal efficacy of this compound is the induction of apoptosis, or programmed cell death, in fungal cells. nih.govnih.govresearchgate.net This apoptotic process is a direct consequence of the increased intracellular ROS accumulation and subsequent mitochondrial damage. nih.govnih.govresearchgate.net Evidence for apoptosis is supported by experiments using Annexin V and propidium iodide staining, which identify cells in the early and late stages of apoptosis. nih.govresearchgate.net

The cascade of events leading to apoptosis includes the depolarization of the mitochondrial membrane and the externalization of phosphatidylserine, a key marker of apoptosis. nih.gov The accumulation of ROS is a well-established trigger for apoptosis in fungi. mdpi.com By initiating this self-destruction pathway, this compound effectively eliminates the fungal pathogen. This mechanism highlights a more targeted approach compared to necrotic cell death, which often results from severe cellular injury.

Antiproliferative Effects and Cellular Pathway Modulation

Impact on Cancer Cell Metabolism (e.g., Oxidative Phosphorylation Inhibition, Glycolysis Enhancement)

This compound exerts significant antiproliferative effects by altering the metabolic landscape of cancer cells. wikipedia.orgnih.govnih.gov A key mechanism is the disruption of mitochondrial function, leading to the inhibition of oxidative phosphorylation (OXPHOS), the primary energy-generating process in normal cells. wikipedia.orgnih.govnih.gov This inhibition is accompanied by a compensatory increase in glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect. wikipedia.orgnih.govnih.gov

Induction of Apoptosis in Malignant Cell Lines (e.g., Caspase-3, -8, -9 Activation, Bim/Bid Protein Expression)

A crucial aspect of the anticancer activity of this compound is its ability to induce apoptosis in various malignant cell lines. researchgate.netnih.gov This programmed cell death is mediated through the activation of a cascade of enzymes known as caspases. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed in HeLa cells treated with the compound. researchgate.netnih.gov Caspase-9 is an initiator caspase associated with the intrinsic (mitochondrial) apoptotic pathway, while caspase-8 is an initiator caspase of the extrinsic (death receptor) pathway. Caspase-3 is a key executioner caspase that carries out the final steps of apoptosis.

Furthermore, treatment with this compound, particularly in combination with other anticancer drugs like doxorubicin, has been shown to increase the expression of the pro-apoptotic protein Bim and lead to the cleavage of Bid. researchgate.netnih.gov The cleavage of Bid (to form tBid) allows it to translocate to the mitochondria and promote the release of pro-apoptotic factors, thereby linking the extrinsic and intrinsic apoptotic pathways. This induction of apoptosis has been noted in multiple myeloma cells as well. nih.gov

Differential Cellular Sensitivity (e.g., Cancer Cells vs. Normal Fibroblasts)

A noteworthy characteristic of this compound is its differential cytotoxicity, exhibiting a more potent antiproliferative effect against cancer cells compared to normal, non-malignant cells. nih.govskemman.is Studies have consistently shown that while the compound effectively inhibits the growth of various cancer cell lines, it has minimal or no effect on normal fibroblasts and resting lymphocytes. nih.govnih.gov For instance, research has demonstrated low toxicity of this compound towards normal human foreskin fibroblast (FS) cells. nih.govresearchgate.net

This selective action is a highly desirable trait for any potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects. The basis for this differential sensitivity may lie in the inherent metabolic differences between cancer cells and normal cells. nih.govnih.gov Cancer cells often have a higher metabolic rate and may be more vulnerable to disruptions in their energy production pathways, such as the inhibition of oxidative phosphorylation, which is a key effect of this compound. wikipedia.orgnih.gov The reliance of some cancer cells on specific metabolic pathways, which are less critical for normal cells, could be exploited by this natural compound.

Modulation of Intracellular Signaling Pathways (e.g., HER2 Receptor Repression)

This compound has been shown to modulate key intracellular signaling pathways involved in cancer cell proliferation and survival. A notable mechanism is its ability to repress the human epidermal growth factor receptor 2 (HER2). Research indicates that this compound can lead to the transcriptional repression of the HER2 receptor in breast cancer cells. skemman.isskemman.is This effect is significant as HER2 is a crucial driver in certain types of breast cancer.

The downregulation of HER2 expression by this compound subsequently impacts major downstream signaling pathways. skemman.is Pathways such as ERK1/2 and AKT, which are critical for cell growth and survival, are consequently downregulated. mdpi.com This suggests that the anti-proliferative effects of this compound in HER2-positive cancer cells may be, at least in part, a consequence of reduced HER2 expression and the subsequent dampening of these signaling cascades. skemman.is

Studies have also pointed to the inhibition of fatty acid synthase (FASN) by this compound as a potential upstream event leading to HER2 repression. skemman.is The chemical structure of this compound shares similarities with known FASN inhibitors. skemman.is Inhibition of FASN in breast cancer cells has been linked to the transcriptional repression of the HER2 receptor. skemman.is

Furthermore, this compound has been observed to inhibit the expression of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), which can induce apoptosis. researchgate.net In human lung adenocarcinoma alveolar epithelial cells (A549), treatment with the compound led to a decrease in the expression of the anion channel leucine-rich-repeat-containing 8A (LRRC8A). researchgate.net

Metabolic Processing via Mercapturic Pathway and Glutathione (B108866) Modulation

Metabolomic studies have revealed that this compound is processed within cancer cells through the mercapturic acid pathway. nih.govnih.gov This metabolic route involves the conjugation of the compound with glutathione (GSH), a critical intracellular antioxidant. nih.govwikipedia.org The initial step of this pathway consumes glutathione, leading to the formation of glutathione conjugates. nih.govnih.gov These conjugates are further metabolized into cysteinyl-glycine and cysteine conjugates before being expelled from the cell. nih.gov

Interestingly, despite the initial consumption of glutathione, a paradoxical increase in intracellular glutathione levels is observed after 24 hours of exposure to this compound. nih.govnih.gov This suggests that the initial depletion of glutathione triggers a compensatory mechanism, leading to enhanced glutathione synthesis. nih.govnih.gov This response helps to maintain the cellular redox balance, and as a result, a significant increase in reactive oxygen species (ROS) is not observed. nih.govnih.gov

The metabolic processing and subsequent expulsion of this compound from the cells, coupled with the stimulation of glutathione synthesis, represent a significant cellular response to the compound. nih.govnih.gov This metabolic activity appears to be a key feature of how cancer cells handle this natural product. It has been suggested that the anti-proliferative effects of this compound may be more pronounced in cancer cells with compromised mitochondrial function, indicating a link between the compound's efficacy and the metabolic fitness of the cell. nih.govnih.gov

Table 1: Metabolic Effects of this compound in Cancer Cells

Cellular ProcessObservationReference
Metabolic Pathway Processed via the mercapturic acid pathway. nih.govnih.gov
Glutathione (GSH) Conjugation Forms conjugates with glutathione, initially depleting cellular GSH. nih.govwikipedia.org
Glutathione (GSH) Levels (24h) Increased intracellular glutathione levels, implying enhanced synthesis. nih.govnih.gov
Redox Balance Minimal effect on overall redox balance; no significant increase in ROS. nih.govnih.gov
Cellular Excretion Metabolized conjugates are expelled from the cell. nih.gov

Immunomodulatory Properties in In Vitro Systems

This compound has demonstrated immunomodulatory properties in various in vitro settings. Studies have shown that it can influence the function of immune cells, although its effects can be part of a more complex response to extracts from its natural source, the lichen Cetraria islandica. cambridge.orgnih.govcambridge.org

Other research has highlighted a more direct immunomodulatory role for this compound. It has been reported to exhibit excellent immunomodulatory properties when tested against lymphocytes. iitkgp.ac.inwormbase.org This suggests a potential for direct interaction with and modulation of lymphocyte activity, although the precise mechanisms of this interaction require further elucidation. The compound's ability to influence immune cells adds another dimension to its profile of biological activities.

Structure Activity Relationship Sar Studies of + Protolichesterinic Acid Analogs

Identification of Key Structural Moieties for Biological Activity

Systematic investigation into the structure of (+)-protolichesterinic acid has identified several key moieties that are crucial for its biological activities. The α-methylene-γ-lactone core, the carboxylic acid group, and the long aliphatic side chain all play significant roles, with their importance varying depending on the specific biological effect being examined.

The carboxylic acid group has been identified as a critical determinant for several of the compound's biological activities. wikipedia.org For instance, its presence is essential for the inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory cascade. wikipedia.org Studies have shown that esterification of the carboxylic acid, such as in the case of (+)-methyl lichesterinate, leads to a loss of this inhibitory effect. nih.gov This suggests that the acidic proton or the carboxylate's ability to engage in specific interactions, such as hydrogen bonding or ionic interactions, is vital for binding to the active site of the enzyme.

The α-methylene-γ-lactone motif is another structural element of significant interest. This moiety acts as a Michael acceptor, a reactive group that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.gov This reactivity is thought to be a key mechanism behind the activity of some α,β-unsaturated lactones. nih.gov Research on synthetic analogues has indicated that the α-methylene γ-lactone structural motif is important for the in vitro toxicity of these compounds in certain cancer cell lines. skemman.is

The stereochemistry of the molecule also plays a role in its biological profile. The naturally occurring (+)-enantiomer of protolichesterinic acid often exhibits distinct biological activities compared to its (-)-enantiomer or the racemic mixture. ontosight.ai This highlights the importance of the specific three-dimensional arrangement of the atoms for effective interaction with chiral biological targets like enzymes and receptors. ontosight.ainih.gov

Table 1: Key Structural Moieties and their Biological Importance

Structural MoietyBiological ImportanceSupporting Evidence
Carboxylic Acid Group Essential for 5-lipoxygenase inhibition. wikipedia.orgEsterification leads to loss of activity. nih.gov
α-Methylene-γ-lactone Acts as a Michael acceptor, important for cytotoxicity in some cancer cells. nih.govskemman.isSynthetic analogues with this motif show in vitro toxicity. skemman.is
Stereochemistry The (+)-enantiomer often shows notable biological activity. ontosight.aiDifferent enantiomers can exhibit varied biological effects. ontosight.ai
Aliphatic Side Chain Contributes to lipophilicity and influences membrane transport and target interaction. skemman.isThe overall character of the side chain is important for the compound's properties. wikipedia.org

Stereochemical Influence on Ligand-Target Interactions

The stereochemistry of a molecule is a fundamental determinant of its interaction with biological macromolecules, which are themselves chiral. nih.gov In the case of this compound, its specific three-dimensional arrangement, particularly the trans-(+) configuration, is noted for its biological activity. ontosight.ai This stereochemical specificity arises from the precise fit required for a ligand to bind effectively to the active or allosteric site of a protein target.

The differential biological effects observed between the (+)- and (-)-enantiomers, as well as the racemic mixture, underscore the importance of stereochemistry in the interaction with biological targets. ontosight.ai For an interaction to occur, the ligand's functional groups must be oriented correctly to form bonds—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with complementary residues in the target protein. A change in stereochemistry, as seen in different enantiomers, can alter the spatial arrangement of these functional groups, leading to a weaker or non-existent interaction with the target.

The first synthesis of (-)-protolichesterinic acid in 1993 was a significant achievement as it established its absolute stereochemistry as (2S,3R). wikipedia.org This knowledge is crucial for understanding the specific interactions of each enantiomer at a molecular level. For instance, in the context of enzyme inhibition, only the enantiomer with the correct stereochemical configuration may be able to access and bind to the enzyme's active site, while the other enantiomer may be inactive or even interact with a different target altogether.

The study of stereoisomers is therefore essential for a complete understanding of a drug's mechanism of action and for the development of more selective and potent therapeutic agents.

Rational Design and Synthesis of Bioactive Derivatives for Enhanced Potency or Selectivity

The principles of rational drug design are being applied to this compound to create new derivatives with improved therapeutic profiles. mdpi.comscilit.com This approach involves making targeted chemical modifications to the parent molecule to enhance its potency, increase its selectivity for a particular biological target, or improve its pharmacokinetic properties.

One strategy involves modifying the key structural moieties identified in SAR studies. For example, derivatives can be synthesized where the carboxylic acid group is replaced with other functional groups to probe the importance of its acidic nature and to potentially alter the molecule's solubility and transport characteristics. beilstein-journals.org Similarly, modifications to the aliphatic side chain can be made to optimize the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The synthesis of various α-methylene-γ-butyrolactones based on the structure of protolichesterinic acid has been a fruitful area of research. researchgate.net For instance, the synthesis of derivatives bearing an allylamide group at the C-4 position resulted in compounds with improved antimycobacterial activity. researchgate.net This demonstrates how rational modifications can lead to enhanced biological effects.

Furthermore, the α,β-unsaturated lactone core of protolichesterinic acid has served as inspiration for the synthesis of compounds that can act as Michael acceptors. nih.gov This has led to the identification of α-methylene-γ-lactones that are potent dual activators of PPARγ and Nrf2, two important transcriptional factors involved in various signaling pathways. nih.gov

The development of synthetic methodologies, such as those for creating disubstituted 2(3H)-furanones and pyrrolones, allows for the creation of a diverse library of compounds for biological screening. nih.gov By incorporating pharmacophoric elements from known drugs, medicinal chemists can design hybrid molecules with the potential for novel or enhanced activities. nih.gov

Table 2: Examples of Rationally Designed this compound Derivatives

Derivative TypeModificationDesired OutcomeReference
α-Methylene-γ-butyrolactonesAddition of an allylamide group at C-4Improved antimycobacterial activity researchgate.net
α-Methylene-γ-lactonesSynthesis of Michael acceptorsActivation of PPARγ and Nrf2 nih.gov
Furanone and Pyrrolone DerivativesIncorporation of pharmacophores from other drugsPotent and safer anti-inflammatory agents nih.gov

The ongoing efforts in the rational design and synthesis of this compound derivatives hold promise for the discovery of new therapeutic agents with optimized properties for treating a range of diseases.

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods is employed to fully characterize the molecular structure of (+)-Protolichesterinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. wikipedia.org Distinctive signals in the ¹H NMR spectrum of protolichesterinic acid include those for the terminal methyl group at a chemical shift (δ) of 0.68 ppm and the alkene protons at δ 6.03 and 6.39 ppm. wikipedia.org The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, around 10–12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are found in the 2-3 ppm range. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present. wikipedia.org Key resonances for protolichesterinic acid include the carboxylic acid carbon at 174.4 ppm, the alkene carbons at 132.6 and 125.9 ppm, and the lactone carbonyl carbon at 168.2 ppm. wikipedia.org The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing between 160-180 ppm. libretexts.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also utilized to establish connectivity between protons and carbons, further confirming the structure. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. wikipedia.org The IR spectrum of protolichesterinic acid shows characteristic absorption bands for the carboxylic acid O-H stretch around 3450 cm⁻¹, the C-H stretch of the alkene at 3050 cm⁻¹, and the C=O stretch of the carbonyl groups (lactone and carboxylic acid) around 1720 cm⁻¹. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. wikipedia.org In methanol (B129727), this compound exhibits a maximum absorption (λmax) at 218 nm, which is characteristic of the α,β-unsaturated γ-lactone chromophore. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of the molecule with high accuracy. researchgate.net For this compound (C₁₉H₃₂O₄), the exact mass can be precisely measured, allowing for unambiguous formula determination. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments are also performed to study the fragmentation patterns of the molecule, providing further structural insights. nih.govresearchgate.netnih.gov

Table 1: Spectroscopic Data for this compound

Technique Observed Features Reference(s)
¹H NMR δ 0.68 (t, 3H, CH₃), δ 6.03 (s, 1H, =CH₂), δ 6.39 (s, 1H, =CH₂) wikipedia.org
¹³C NMR δ 174.4 (COOH), δ 168.2 (C=O, lactone), δ 132.6 (=C), δ 125.9 (=CH₂) wikipedia.org
IR (KBr) 3450 cm⁻¹ (O-H), 3050 cm⁻¹ (=C-H), 1720 cm⁻¹ (C=O) wikipedia.org
UV-Vis (Methanol) λmax at 218 nm wikipedia.org
HRMS C₁₉H₃₂O₄ researchgate.netnih.gov

Hyphenated Chromatographic-Spectrometric Techniques

The coupling of chromatographic separation with spectrometric detection provides powerful tools for the analysis of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection (HPLC-UV): HPLC-UV is a standard method for the quantitative analysis of protolichesterinic acid. wikipedia.org A validated reversed-phase HPLC method using a LiChrosorb RP-8 column allows for the separation of the compound in under 4 minutes. wikipedia.org This method shows excellent linearity in the concentration range of 0.125–2.5 μg/ml, with a detection limit of 1 nanogram. wikipedia.org The purity of isolated this compound is often assessed by HPLC-UV, with purities of over 98% being reported. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): HPLC-MS and UPLC-MS are highly sensitive and selective techniques for the detection and quantification of this compound. nih.govresearchgate.netresearchgate.net These methods are particularly useful for analyzing crude extracts and biological samples. nih.govresearchgate.net UPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been used to confirm the structure of the isolated compound. nih.gov LC-MS/MS is also employed for targeted lipid analysis and to study the metabolites of protolichesterinic acid. skemman.isskemman.is

Liquid Chromatography-Evaporative Light Scattering Detection (LC-ELSD): Due to the weak UV absorption of paraconic acids, LC-ELSD is a valuable alternative detection method. nih.govresearchgate.net This technique is not dependent on the presence of a chromophore and can be used to monitor the conversion of protolichesterinic acid to lichesterinic acid in solution. researchgate.net It has been shown that protolichesterinic acid is unstable in acetonitrile (B52724), converting to lichesterinic acid, but remains stable in ethanol. wikipedia.orgresearchgate.net

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): TLC-MS is a rapid technique for the in-situ identification of lichen metabolites directly from the TLC plate. cambridge.org This method allows for the quick discrimination between closely related compounds like lichesterinic and protolichesterinic acids, which can be challenging to separate using traditional chromatographic techniques. cambridge.org Both elution-based and desorption-based TLC-MS methods can be employed. merckmillipore.com

Table 2: Hyphenated Chromatographic-Spectrometric Techniques for this compound Analysis

Technique Application Key Findings Reference(s)
HPLC-UV Quantitative analysis, purity assessment Validated method with LOD of 1 ng; >98% purity achieved. wikipedia.orgnih.gov
HPLC-MS/UPLC-MS Structural confirmation, metabolic studies Confirmed structure with Q-TOF MS; used for metabolomics. nih.govresearchgate.net
LC-ELSD Analysis of compounds with weak UV absorption Monitors conversion to lichesterinic acid; shows stability in ethanol. nih.govresearchgate.netresearchgate.net
TLC-MS Rapid identification from TLC plates Discriminates between closely related paraconic acids. cambridge.org

Methodologies for Isomer Discrimination and Separation

The presence of various isomers of paraconic acids, including protolichesterinic acid, necessitates specific methods for their discrimination and separation. nih.gov The structural similarity among these compounds makes their separation complex. nih.govresearchgate.net

A two-step isolation protocol involving Sephadex LH-20 column chromatography followed by fast centrifugal partition chromatography has been successfully used to separate protolichesterinic acid and lichesterinic acid from a mixture of paraconic acids. nih.govresearchgate.net This method achieves final purities higher than 95% with recoveries over 50%. nih.govresearchgate.net

Another approach for separating a mixture of three paraconic acids, including this compound, involves a "catch and release" strategy using a fluorous thiol. In this method, the this compound is selectively captured through a Michael addition, separated, and then released. researchgate.net

Semi-preparative chiral HPLC has also been employed for the separation of stereoisomers. researchgate.net Furthermore, ion mobility spectrometry (IMS) coupled with mass spectrometry has shown promise in separating isomeric molecules with subtle structural differences, which could be applicable to protolichesterinic acid and its isomers. nih.gov

Quantitative Analytical Method Development for Research Samples

Developing robust quantitative analytical methods is essential for accurately determining the concentration of this compound in various research samples. wikipedia.orgnd.edu

A validated reversed-phase HPLC-UV method has been established for the accurate determination of protolichesterinic acid in biological samples. wikipedia.org This method demonstrates high precision with a relative standard deviation of 0.78% and a good recovery rate of 90%. wikipedia.org The detection limit for this method is 1 nanogram, with a linear range of 0.125–2.5 μg/ml. wikipedia.org

For more complex matrices and lower concentrations, LC-MS/MS methods are developed. skemman.is These methods offer high selectivity and sensitivity, which is crucial for targeted lipid analysis and metabolic studies in cancer cells. skemman.isskemman.is The development of such methods often involves optimizing sample preparation techniques, such as solid-phase extraction, to improve analyte recovery and reduce matrix effects. skemman.isnd.edu

Future Research Directions and Translational Perspectives

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

While initial research has identified several mechanisms of action for (+)-protolichesterinic acid, a more detailed molecular picture is required. The compound is known to inhibit 5-lipoxygenase (5-LOX) and 12-lipoxygenase, but the concentrations needed for these effects are often higher than those required for its anti-proliferative activity, suggesting other primary mechanisms are at play. thieme-connect.com Research indicates that the compound disrupts mitochondrial function by inhibiting oxidative phosphorylation and promoting glycolysis. wikipedia.orgnih.gov It is metabolically processed in cells via the mercapturic pathway, where it conjugates with glutathione (B108866). wikipedia.orgnih.gov This initial depletion of glutathione paradoxically stimulates an increase in its synthesis. wikipedia.org

Future studies should aim to clarify the direct molecular targets responsible for these mitochondrial and metabolic effects. Investigating its interaction with components of the electron transport chain or key glycolytic enzymes could provide crucial insights.

Furthermore, a systematic evaluation of off-target effects is essential. An early screening study noted that protolichesterinic acid inhibits the DNA polymerase activity of HIV-1 reverse transcriptase (HIV-1 RT). wikipedia.orgnih.gov Notably, mitochondrial toxicity is a known off-target effect of some HIV RT inhibitors, hinting at a potential parallel that warrants further investigation. nih.gov Understanding these off-target activities is critical for predicting potential side effects and for identifying new therapeutic possibilities. nih.gov

Identification of Novel Biological Targets and Pathway Intersections

Expanding the search for novel biological targets is a critical next step. Molecular modeling studies have suggested that protolichesterinic acid may act as a competitive inhibitor of the thioesterase domain of human fatty acid synthase (hFAS), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. researchgate.net This potential inhibition of hFAS represents a promising avenue for its anticancer effects and requires experimental validation. researchgate.netskemman.is

The compound's influence on various cellular pathways continues to be uncovered. It has been shown to induce apoptosis through the activation of caspases 3, 8, and 9. researchgate.net In some cancer cells, its pro-apoptotic effect is linked to an increase in Bim protein expression and the cleavage of Bid. researchgate.net Additionally, it has been observed to inhibit the expression of Hsp70, a heat-shock protein involved in cell survival, which may contribute to its apoptotic effects in prostate cancer cells. nih.gov In human lung cancer cells, protolichesterinic acid was found to reduce the expression of the LRRC8A protein, a component of volume-sensitive anion channels, thereby affecting cellular volume regulation. researchgate.net

Future research should employ proteomic and metabolomic approaches to map the full spectrum of pathways affected by this compound. This could reveal unexpected intersections with signaling cascades, metabolic networks, and other cellular processes, opening up new areas for therapeutic exploration.

Development of Scalable and Sustainable Synthetic Routes for Research Material Supply

The translation of this compound from a laboratory curiosity to a widely studied research compound hinges on the availability of sufficient quantities of pure material. While it can be isolated from lichens like Cetraria islandica, this process can be complex and yield is variable. wikipedia.orgresearchgate.net Therefore, the development of efficient, scalable, and sustainable chemical syntheses is a high priority.

Several total syntheses have been reported since the first synthesis of the racemic mixture in 1958. wikipedia.org Significant progress has been made in achieving stereoselectivity, a crucial aspect for biological activity. Methods have included a facially selective [2+2] cycloaddition to establish the correct absolute stereochemistry, radical cyclization of epoxides, and a diastereoselective orthoester Johnson–Claisen rearrangement. wikipedia.orgacs.org

Synthesis StrategyKey FeaturesReference
Early Total Synthesis Four-step route to dl-protolichesterinic acid. wikipedia.org
Asymmetric Synthesis 11-step synthesis establishing absolute stereochemistry using [2+2] cycloaddition. wikipedia.orgacs.org
Stereoselective Synthesis Utilized radical cyclization of epoxides. wikipedia.org
Protecting-Group-Free Synthesis Based on Pd-catalyzed Suzuki–Miyaura coupling and Ru-catalyzed Sharpless oxidation. rsc.org
Photoredox Catalysis Environmentally friendly approach using a polar radical crossover cycloaddition under mild conditions. wikipedia.orgacs.orgacs.org

Applications in Chemical Biology as Probes for Metabolic and Cellular Pathways

The specific effects of this compound on cellular processes make it a valuable tool for chemical biology. As a molecule that perturbs specific nodes in metabolic and cellular pathways, it can be used as a probe to study their function and regulation. nih.govacs.orgthieme-connect.com

Its ability to inhibit oxidative phosphorylation and simultaneously enhance glycolysis makes it a useful instrument for investigating the metabolic flexibility of cancer cells and the interplay between these two energy-producing pathways. wikipedia.orgnih.govthieme-connect.com By observing how different cell types respond to this metabolic challenge, researchers can gain insights into their baseline mitochondrial fitness and their reliance on specific metabolic routes. wikipedia.orgnih.gov Furthermore, its processing through the mercapturic pathway and subsequent impact on glutathione homeostasis can be exploited to study cellular detoxification mechanisms and redox signaling. nih.govthieme-connect.com Its inhibitory effects on Hsp70 and LRRC8A provide specific probes to explore the roles of these proteins in cancer cell survival and volume regulation, respectively. nih.govresearchgate.net

Exploration of Synergistic Interactions with Established Research Agents

A particularly promising avenue for future research is the investigation of synergistic interactions between this compound and established therapeutic agents. Combining agents can often lead to enhanced efficacy, overcome resistance, and allow for lower concentrations of each compound.

Studies have already demonstrated the potential of this approach. A synergistic effect has been observed when this compound is combined with the chemotherapeutic drug doxorubicin, leading to increased apoptosis in HeLa cervical cancer cells. researchgate.net In the realm of infectious diseases, synergy has been reported with antibiotics such as gentamicin, clindamycin, and oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that this compound could be a valuable adjuvant in combating antibiotic resistance. researchgate.net

Future research should systematically screen for synergistic combinations with a broader range of anticancer drugs and antibiotics. dntb.gov.ua Mechanistic studies will be crucial to understand the basis of these synergies, for instance, whether this compound's metabolic effects render cancer cells more vulnerable to other drugs. skemman.is

Combination AgentTarget/Cell LineObserved EffectReference
Doxorubicin HeLa (cervical cancer) cellsSynergistic increase in cytotoxicity and apoptosis. researchgate.net
Gentamicin Methicillin-resistant Staphylococcus aureus (MRSA)Synergistic antimicrobial activity. researchgate.net
Clindamycin Methicillin-resistant Staphylococcus aureus (MRSA)Synergistic antimicrobial activity. researchgate.net
Oxacillin Methicillin-resistant Staphylococcus aureus (MRSA)Synergistic antimicrobial activity. researchgate.net

Q & A

Q. What are the standard methodologies for isolating (+)-protolichesterinic acid from lichen species?

this compound is typically isolated via solvent extraction followed by chromatographic purification. Lichen thalli are dried, ground, and extracted with methanol or ethanol. Crude extracts are fractionated using column chromatography (e.g., silica gel or Sephadex LH-20), and final purification is achieved via preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Structural confirmation is performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the cytotoxicity of this compound evaluated in cancer cell lines?

Cytotoxicity is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or trypan blue exclusion tests. For example, IC₅₀ values are determined by treating cells (e.g., T-47D breast cancer or K-562 leukemia cells) with varying concentrations of the compound (1–100 µM) and measuring cell viability after 24–72 hours. Caspase-3 activation and morphological changes (e.g., chromatin condensation) are evaluated to confirm apoptosis .

Q. What structural features of this compound contribute to its bioactivity?

The α,β-unsaturated carbonyl group in this compound is critical for its biological activity, enabling Michael addition reactions with cellular thiols. This moiety is linked to its antiproliferative, antimicrobial, and pro-apoptotic effects. Comparative studies with saturated analogs show reduced efficacy, underscoring the importance of this electrophilic site .

Q. How do researchers quantify this compound in lichen extracts?

Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns is commonly used. Ricinoleic acid or licheninic acid serves as an internal standard. Quantification is based on calibration curves, with detection limits typically in the 0.002–0.1% (w/w) range .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported MIC values for this compound across studies?

Discrepancies in MIC values (e.g., 16–64 µg/mL vs. 7341 µg/mL for Escherichia coli) may arise from differences in bacterial strains, solvent systems, or assay conditions. Standardized protocols, such as CLSI guidelines, should be adopted. Researchers should also validate purity via NMR and control for matrix effects from lichen extracts .

Q. How does this compound synergize with chemotherapeutic agents like doxorubicin?

Synergy is evaluated using combination index (CI) models. For cervical cancer cells, this compound (20 µM) enhances doxorubicin efficacy by inhibiting oxidative phosphorylation, reducing ATP production, and increasing caspase-3/7 activity. Metabolomic profiling (e.g., Seahorse assays) and RNA sequencing can identify pathways involved in synergistic interactions .

Q. What methodologies elucidate the mitochondrial dysfunction induced by this compound?

Mitochondrial membrane potential (ΔΨm) is measured using JC-1 dye, while oxygen consumption rates (OCR) are quantified via Seahorse XF analyzers. TEM imaging reveals ultrastructural damage (e.g., cristae disintegration). ROS accumulation is detected with fluorescent probes like DCFH-DA, and antioxidant co-treatment (e.g., N-acetylcysteine) can reverse apoptotic effects .

Q. How do researchers reconcile conflicting data on the role of 5-lipoxygenase inhibition in this compound’s anti-inflammatory activity?

While early studies attributed anti-inflammatory effects to 5-lipoxygenase inhibition, recent metabolomic analyses show no direct enzyme suppression. Instead, ROS-mediated NF-κB pathway modulation may explain the activity. Dual approaches—knockout cell lines and lipidomic profiling—are recommended to resolve this contradiction .

Q. What in vivo models validate the antifungal efficacy of this compound?

Caenorhabditis elegans infected with Candida tropicalis is a validated model. Survival rates are monitored post-treatment, and fungal burden is quantified via CFU counts. Histochemical staining (e.g., Calcofluor White) visualizes hyphal damage, while ROS-specific dyes (e.g., DHE) confirm intracellular oxidative stress .

Q. How can metabolomic data clarify the mercapturic pathway involvement in this compound metabolism?

Untargeted metabolomics (e.g., QTOF-MS) identifies glutathione conjugates in cancer cells. Isotopic labeling (³⁵S-cysteine) tracks thiol adduct formation. Knockdown of glutathione-S-transferase (GST) via siRNA validates enzymatic involvement in detoxification pathways .

Methodological Considerations Table

Parameter Technique Key Findings Reference
CytotoxicityMTT assay, caspase-3 activationIC₅₀: 1.1–24.6 µg/mL in breast cancer cells; apoptosis via Bax/Bcl-2 modulation
Antifungal ED₅₀Microdilution assayED₅₀: 20–150 µg/mL against Rhizoctonia solani and Fusarium oxysporum
Mitochondrial dysfunctionJC-1 staining, Seahorse OCR analysis50% ΔΨm loss at 25 µM; OCR reduction by 40%
Synergy with doxorubicinCombination index (CI) modelCI < 1 in cervical cancer cells; additive effects in leukemia
ROS quantificationDCFH-DA fluorescence2.5-fold ROS increase at 30 µM in Candida tropicalis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.